(2R,3R)-Butanediol

Catalog No.
S1533810
CAS No.
24347-58-8
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-Butanediol

CAS Number

24347-58-8

Product Name

(2R,3R)-Butanediol

IUPAC Name

(2R,3R)-butane-2,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N

SMILES

Array

Canonical SMILES

CC(C(C)O)O

Isomeric SMILES

C[C@H]([C@@H](C)O)O

The exact mass of the compound (R,R)-2,3-butanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15829. It belongs to the ontological category of butane-2,3-diol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2R,3R)-Butanediol is a C2-symmetric, optically active secondary diol that serves as a critical chiral building block and stereoregular monomer in advanced chemical synthesis [1]. Unlike standard bulk diols, this specific enantiomer—a liquid or low-melting solid at room temperature (melting point ~16-19 °C, boiling point ~77 °C at 10 mmHg)—is procured specifically for its ability to transfer precise stereochemical information. Its primary industrial and laboratory value lies in its role as a precursor for highly efficient chiral phosphine ligands (such as DuPhos and BPE), a chiral auxiliary in diastereoselective acetal formations, and a rigidity-inducing monomer for semicrystalline, bio-based aliphatic polyesters [2].

Substituting (2R,3R)-butanediol with its meso-diastereomer, a racemic mixture, or structural isomers like 1,4-butanediol fundamentally compromises application-critical performance [1]. In asymmetric catalysis, the C2-symmetry of the (2R,3R) enantiomer is strictly required to dictate the spatial arrangement of downstream ligands; using a racemic mixture yields an unpredictable, inseparable mixture of diastereomeric catalysts that provide zero net enantiomeric excess (ee) in target reactions. Meso-2,3-butanediol is achiral and provides no asymmetric induction whatsoever[2]. Furthermore, in polymer synthesis, the stereopurity of the (2R,3R) form drives chain packing and crystallinity; substituting with racemic 2,3-butanediol introduces structural irregularities that collapse the polymer into an amorphous, low-melting state, destroying its thermomechanical utility [3].

Chiral Ligand Precursor Suitability (DuPhos/BPE Synthesis)

When synthesizing C2-symmetric bis(phospholane) ligands (e.g., DuPhos), the stereochemistry of the diol precursor directly dictates the catalyst's efficacy. Ligands derived from (2R,3R)-butanediol consistently yield >95% enantiomeric excess (ee) in the asymmetric hydrogenation of enamides to α-amino acids. In contrast, utilizing racemic 2,3-butanediol produces a mixture of diastereomeric ligands that fail to provide any reliable stereocontrol (approaching 0% net ee)[1].

Evidence DimensionEnantiomeric excess (ee) of downstream hydrogenation products
Target Compound Data>95% ee (using (2R,3R)-derived ligands)
Comparator Or Baseline~0% net ee (using racemic-derived ligand mixtures)
Quantified Difference>95% absolute difference in stereoselectivity
ConditionsAsymmetric hydrogenation of α-enamides using Rh-DuPhos catalysts

Procurement of the enantiopure (2R,3R) form is non-negotiable for manufacturing active chiral catalysts required in pharmaceutical API synthesis.

Thermomechanical Enhancement in Stereoregular Polyesters

The stereopurity of the diol monomer heavily influences the crystallinity of resulting aliphatic polyesters. Polymerization of long-chain dicarboxylates (e.g., C48) with stereopure 2,3-butanediol yields semicrystalline polyesters with distinct orthorhombic packing and high melting points (Tm = 103 °C). Conversely, substituting with racemic or mixed 2,3-butanediol disrupts chain regularity, yielding amorphous polymers that are often liquid or possess drastically lower melting points at room temperature [1].

Evidence DimensionPolymer Melting Temperature (Tm)
Target Compound DataTm = 103 °C (stereoregular C48 polyester)
Comparator Or BaselineAmorphous / No distinct high Tm (racemic/mixed 2,3-BD polyesters)
Quantified DifferenceTransition from amorphous liquid/soft state to a semicrystalline solid with Tm > 100 °C
ConditionsPolycondensation of 2,3-butanediol with long-chain aliphatic dicarboxylates

For materials science buyers, the stereopure (2R,3R) monomer is essential to achieve the necessary thermal stability and mechanical rigidity in bio-based plastics.

Diastereoselectivity in Chiral Acetal Auxiliaries

In asymmetric synthesis, (2R,3R)-butanediol is utilized to form C2-symmetric chiral acetals that direct subsequent reactions (such as cyclopropanations or nucleophilic additions). The (2R,3R)-derived acetals effectively shield one face of the molecule, routinely achieving diastereomeric excess (de) values exceeding 85-90%. If the achiral meso-2,3-butanediol is procured and used instead, the resulting acetal lacks C2 symmetry and provides 0% asymmetric induction [1].

Evidence DimensionDiastereomeric excess (de) in auxiliary-directed reactions
Target Compound Data85-90%+ de
Comparator Or Baseline0% de (meso-2,3-butanediol)
Quantified Difference>85% improvement in diastereoselectivity
ConditionsNucleophilic additions or cyclizations on diol-derived chiral acetals

Chemists must procure the exact (2R,3R) enantiomer to function as a viable chiral protecting group; achiral substitutes render the synthetic step useless.

Synthesis of C2-Symmetric Phosphine Ligands for APIs

This compound is the mandatory precursor for synthesizing (R,R)-DuPhos and (R,R)-BPE ligands. These catalysts are heavily procured in the pharmaceutical industry for the highly enantioselective asymmetric hydrogenation of enamides, yielding pure α-amino acid derivatives [1].

Monomer for Semicrystalline Bio-based Polyesters

In advanced polymer chemistry, (2R,3R)-butanediol is selected over racemic mixtures to synthesize stereoregular aliphatic polyesters. Its stereopurity ensures proper polymer chain packing, yielding thermoplastic elastomers with high melting points and structural integrity [2].

Chiral Auxiliaries in Total Synthesis

Laboratory buyers procure (2R,3R)-butanediol to convert aldehydes and ketones into C2-symmetric chiral acetals. This application is critical for establishing rigid stereocenters during complex natural product synthesis, where high diastereomeric excess is required [3].

Physical Description

Liquid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

90.068079557 Da

Monoisotopic Mass

90.068079557 Da

Boiling Point

77.3-77.4 °C at 1.00E+01 mm Hg
77.00 to 78.00 °C. @ 10.00 mm Hg

Heavy Atom Count

6

LogP

0.88

Melting Point

19.7 °C

UNII

6510BGK6C5
OR02B2286A

Other CAS

24347-58-8

Wikipedia

(R,R)-butane-2,3-diol

Dates

Last modified: 08-15-2023

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